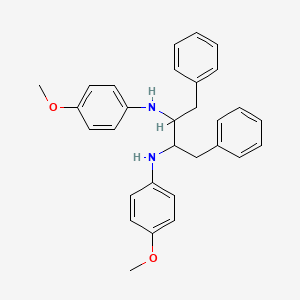
N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two methoxyphenyl groups and two phenyl groups attached to a butane-2,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine typically involves the reaction of 4-methoxybenzaldehyde with an appropriate diamine precursor under controlled conditions. One common method involves the use of a condensation reaction, where the aldehyde groups react with the amine groups to form the desired product. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine intermediate, which is then reduced to the final diamine product.
Industrial Production Methods
In an industrial setting, the production of N2,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques, such as recrystallization and chromatography, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N~2~,N~3~-Bis(3-chlorophenyl)quinoxaline-2,3-diamine: This compound has similar structural features but contains chlorophenyl groups instead of methoxyphenyl groups.
N~2~,N~3~-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide: Another related compound with methoxybenzyl groups and a pyridine backbone.
Uniqueness
N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine is unique due to its specific combination of methoxyphenyl and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
113158-07-9 |
|---|---|
Molecular Formula |
C30H32N2O2 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-N,3-N-bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine |
InChI |
InChI=1S/C30H32N2O2/c1-33-27-17-13-25(14-18-27)31-29(21-23-9-5-3-6-10-23)30(22-24-11-7-4-8-12-24)32-26-15-19-28(34-2)20-16-26/h3-20,29-32H,21-22H2,1-2H3 |
InChI Key |
PAVLSUXFANGXAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(CC2=CC=CC=C2)C(CC3=CC=CC=C3)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


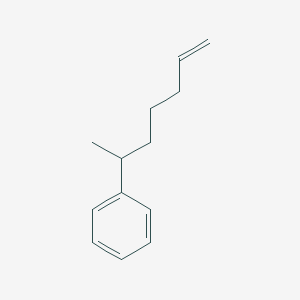

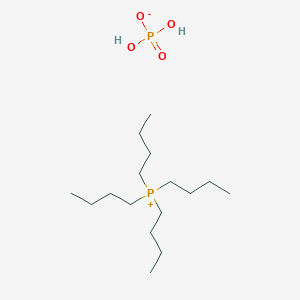

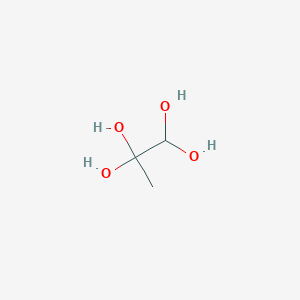
![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)
![4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide](/img/structure/B14313370.png)
![3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14313371.png)
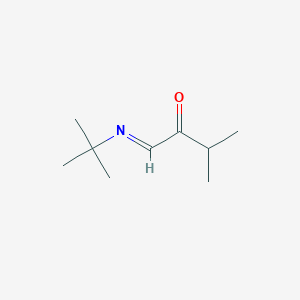
![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
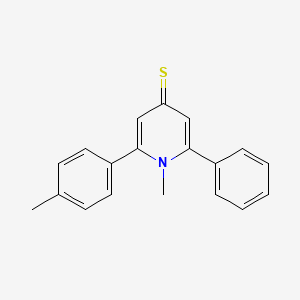
![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)
![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
